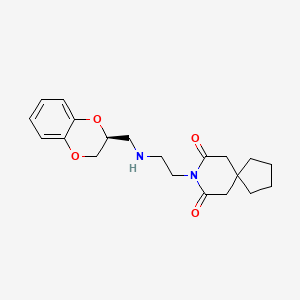

Imidafenacin metabolite M3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

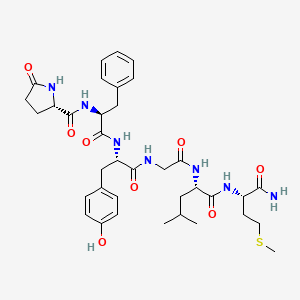

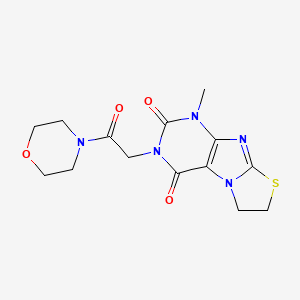

Imidafenacin metabolite M3 is a derivative of imidafenacin, an antimuscarinic agent primarily used to treat overactive bladder syndrome. Imidafenacin works by antagonizing muscarinic receptors, particularly M1 and M3 receptors, to reduce urinary frequency and urgency . Metabolite M3 is one of the primary metabolites formed during the biotransformation of imidafenacin in the human body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidafenacin metabolite M3 involves multiple steps, starting from the parent compound imidafenacin. The process typically includes:

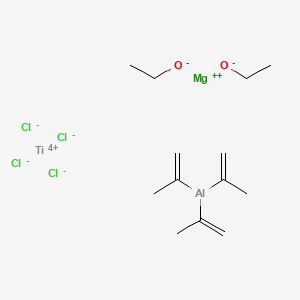

N-alkylation:

Oxidation: The introduction of an oxygen atom to form the metabolite. Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch reactors: For controlled reaction conditions.

Chromatographic purification: To isolate and purify the metabolite from reaction mixtures.

Types of Reactions:

Oxidation: Imidafenacin can undergo oxidation to form metabolite M3. This reaction typically involves the addition of oxygen atoms to the molecule.

Reduction: Although less common, reduction reactions can also occur, potentially altering the functional groups within the metabolite.

Substitution: Various substitution reactions can modify the structure of metabolite M3, introducing different functional groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, and other organic solvents.

Major Products:

Primary product: this compound.

By-products: Depending on the reaction conditions, other minor metabolites or degradation products may form.

Wissenschaftliche Forschungsanwendungen

Imidafenacin metabolite M3 has several applications in scientific research:

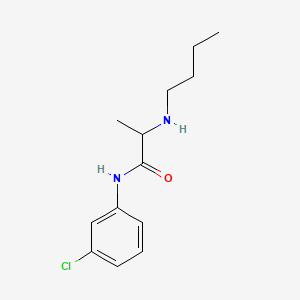

Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of imidafenacin.

Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of imidafenacin.

Medicine: Investigated for its potential therapeutic effects and safety profile in treating overactive bladder syndrome.

Industry: Utilized in the development of new antimuscarinic agents with improved efficacy and safety.

Wirkmechanismus

Imidafenacin metabolite M3 exerts its effects by binding to and antagonizing muscarinic receptors, particularly M1 and M3 receptors . These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, metabolite M3 reduces bladder contractions, thereby alleviating symptoms of overactive bladder. The molecular pathways involved include the inhibition of calcium release from the sarcoplasmic reticulum and the reduction of adenylate cyclase activity .

Vergleich Mit ähnlichen Verbindungen

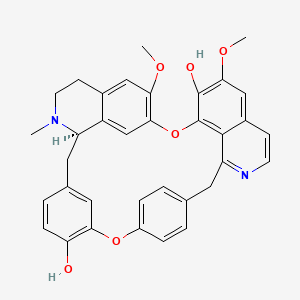

Solifenacin: Another antimuscarinic agent used for overactive bladder.

Darifenacin: Selectively targets M3 receptors, similar to imidafenacin.

Tolterodine: A non-selective antimuscarinic agent.

Comparison:

Selectivity: Imidafenacin metabolite M3 has a high affinity for M1 and M3 receptors, similar to darifenacin, but with a unique metabolic profile.

Efficacy: Comparable to other antimuscarinic agents in reducing overactive bladder symptoms.

Side Effects: Imidafenacin and its metabolites tend to have a lower incidence of dry mouth and constipation compared to other agents.

This compound stands out due to its specific receptor affinity and favorable side effect profile, making it a valuable compound in the treatment of overactive bladder.

Eigenschaften

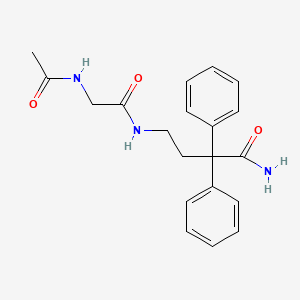

CAS-Nummer |

503598-13-8 |

|---|---|

Molekularformel |

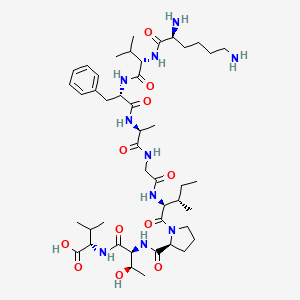

C20H23N3O3 |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

4-[(2-acetamidoacetyl)amino]-2,2-diphenylbutanamide |

InChI |

InChI=1S/C20H23N3O3/c1-15(24)23-14-18(25)22-13-12-20(19(21)26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H2,21,26)(H,22,25)(H,23,24) |

InChI-Schlüssel |

CCKHACHRKIVGLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCC(=O)NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.